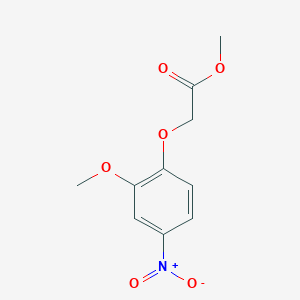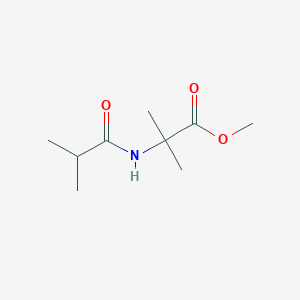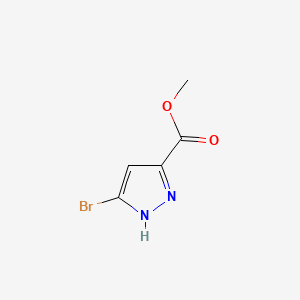
6-甲氧基-2-甲基喹啉-4-醇
描述
6-Methoxy-2-methylquinolin-4-ol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications in biomedical analysis and drug development. The compound is characterized by the presence of a methoxy group and a methyl group on a quinoline core, which is a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a pyridine ring fused to it.
Synthesis Analysis
The synthesis of compounds related to 6-Methoxy-2-methylquinolin-4-ol has been reported in several studies. For instance, a novel fluorophore, 6-Methoxy-4-quinolone, was synthesized from 5-methoxyindole-3-acetic acid and demonstrated strong fluorescence in a wide pH range, suggesting its utility as a fluorescent labeling reagent . Another study reported the synthesis of a series of indenopyrazoles, which included a compound with a methoxy group at the R(1) position, showing promising antiproliferative activity toward human cancer cells . Additionally, a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was achieved through a method involving aminomethylation/hydrogenolysis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined using X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . Another study synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and confirmed its structure using 1H NMR and MS .
Chemical Reactions Analysis
The reactivity of 6-Methoxy-2-methylquinolin-4-ol derivatives has been explored in various chemical reactions. For instance, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride was found to be a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography . The reaction of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with dimethylamine solution in alcohol resulted in aminodehalogenation and nucleophilic substitution of methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-methylquinolin-4-ol and its derivatives have been characterized in several studies. The novel fluorophore 6-Methoxy-4-quinolone showed strong fluorescence with a large Stokes' shift, high stability against light and heat, and its fluorescence intensity was scarcely affected by changing the medium pH . The compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acted as an effective inhibitor on the proliferation of a lung cancer cell line, indicating its potential biological activity .
科学研究应用
量子纠缠在癌症诊断中的应用
6-甲氧基-2-甲基喹啉-4-醇已被用于研究量子纠缠动力学。这项研究涉及它与双光子跃迁中的双模场相互作用。该模型对于通过评估冯诺依曼熵作为纠缠程度的度量来诊断人类癌细胞、组织和肿瘤具有重要意义 (Alireza、Jennifer 和 Caissutti,2019)。
抗利什曼病活性
一项针对 6-甲氧基-2-甲基喹啉-4-醇衍生物利必定的研究证明了其显着的抗利什曼病活性。在仓鼠-利什曼原虫模型中,这些化合物显示出比标准抗利什曼病药物大得多的有效性 (Kinnamon 等人,1978)。
药物定量分析方法
该化合物已被用于开发药物定量分析方法,特别是用于犬血浆中的抗利什曼病药物。这涉及液固萃取和氧化电化学检测的反相色谱法 (Anders 等人,1984)。
光谱学和荧光团开发
对 6-甲氧基-2-甲基喹啉-4-醇类似物的合成和光谱性质的研究促进了针对 Zn(II) 的特定荧光团的开发,突出了其在基于荧光的检测方法中的重要性 (Kimber 等人,2003)。
合成和计算研究
该化合物已参与生物学上重要的羟基卤代喹啉的合成和计算研究。这项研究重点关注分子结构和电子光谱,为相关化合物的物理和化学性质提供了见解 (Małecki 等人,2010)。
微管蛋白聚合抑制
对 6-甲氧基-2-甲基喹啉-4-醇结构的修饰研究导致发现新的微管蛋白聚合抑制剂,这对癌症治疗来说是一个重要的发现。这项研究突出了该化合物在开发抗肿瘤剂方面的潜力 (Wang 等人,2014)。
抗菌和抗真菌活性
6-甲氧基-2-甲基喹啉-4-醇的衍生物显示出有希望的抗菌和抗真菌活性。这对于开发新的抗菌剂和了解其作用机制至关重要 (Thomas、Adhikari 和 Shetty,2010)。
作用机制
Target of Action
Research on a variant of this compound has shown potential in identifying and treating human cancer cells, tissues, and tumors, suggesting that it may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
Given its potential role in cancer treatment, it may influence pathways related to cell growth and apoptosis
Pharmacokinetics
A liquid chromatographic method was developed for quantifying a derivative of this compound in canine plasma, highlighting its use in drug monitoring and pharmacokinetics . This suggests that the compound can be absorbed and distributed in the body, metabolized, and eventually excreted. These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential role in cancer treatment, it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells. It might also inhibit cell proliferation or interfere with other cellular processes necessary
属性
IUPAC Name |
6-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFIWGFOCYLOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935452 | |
| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinolin-4-ol | |
CAS RN |
15644-90-3 | |
| Record name | 6-Methoxy-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15644-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15644-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)



![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)
![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)


![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)